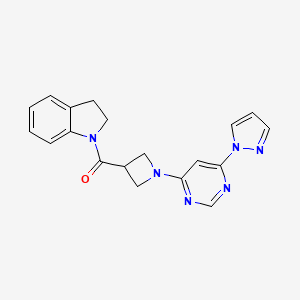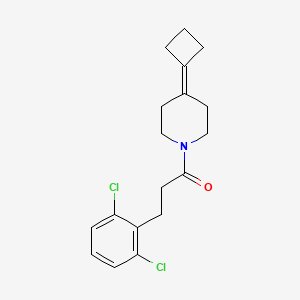
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The related compounds in the provided papers exhibit a range of biological activities, including anticonvulsant effects , which suggests that the compound may also possess similar properties. The structural motifs within the compound, such as the imidazolyl group and the acetamide moiety, are often found in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions on the phenyl ring and the cyclohexyl group . The process typically includes the reaction of appropriate aldehydes or ketones with aminoalcohols or hydrazides, followed by cyclization reactions to form the desired imidazole or imidazoline rings . The synthesis of "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" would likely follow a similar pathway, involving the initial formation of a thioacyl intermediate, which would then undergo cyclization to form the imidazole ring.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" is characterized by the presence of aromatic rings, which can engage in various intermolecular interactions . These interactions, including hydrogen bonding and pi-stacking, contribute to the stability and conformation of the molecules in the solid state. The specific angles between aromatic planes and the overall 3D arrangement of the molecule can significantly influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with an imidazole ring, such as the one in the target molecule, can participate in a variety of chemical reactions. The imidazole ring can act as a nucleophile in reactions with electrophiles due to the lone pair of electrons on the nitrogen atom. Additionally, the thioacetamide moiety can be involved in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with altered biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide" would be influenced by its functional groups and overall molecular structure. The lipophilicity of the compound would be affected by the presence of the dimethylphenyl group, which could enhance its ability to cross biological membranes. The compound's solubility, melting point, and stability would be determined by the interplay between its molecular interactions and the rigidity of the cyclohexyl ring. The presence of the imidazole and thioacetamide groups could also affect the compound's acidity and basicity, influencing its behavior in different pH environments .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide and its derivatives have been extensively researched for their anticancer activities. A study synthesized acetamide derivatives and tested them against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, finding that some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another research confirmed the anticancer properties of these compounds, especially against lung adenocarcinoma cells and their selective cytotoxicity, offering valuable insights for cancer treatment strategies (Evren et al., 2019).
Chemical Properties and Synthesis
The chemical synthesis and properties of N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide derivatives are crucial for understanding their potential applications. One study detailed the synthesis process and pKa determination of newly synthesized derivatives, revealing their structural intricacies and chemical behaviors (Duran & Canbaz, 2013). Another study focused on the synthesis and biological evaluation of derivatives, emphasizing their potential as anticancer agents (Yurttaş et al., 2015).
Antibacterial and Antifungal Activities
Derivatives of N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide have also demonstrated notable antibacterial and antifungal activities. Research has synthesized and tested various derivatives for their effectiveness against bacterial strains, showing significant activity (Ramalingam et al., 2019). Additionally, compounds with specific modifications have been synthesized and shown antibacterial activity, which is crucial for developing new antimicrobial agents (Gullapelli et al., 2014).
Corrosion Inhibition
The compound and its derivatives have potential applications in corrosion inhibition. A study synthesized heterocyclic benzimidazole derivatives and evaluated their inhibitory properties on carbon steel in acidic environments, suggesting their potential in industrial applications (Rouifi et al., 2020).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHMFOHNNZDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2507618.png)
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)